tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Overview
Description
tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a tert-butyl ester group attached to a pyrrolopyridine core, with a chloromethyl substituent at the 3-position. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic synthesis
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine derivatives and amines under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation and Reduction: The pyrrolopyridine core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH) are used for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a pyridine N-oxide.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medicinal research, this compound can be used to design and synthesize potential drug candidates. Its structural features allow for the exploration of various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a useful component in manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 3-(iodomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Biological Activity
tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, with the CAS number 144657-68-1, is a compound belonging to the pyrrolopyridine class. This compound is notable for its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology. This article will delve into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H15ClN2O2
- Molecular Weight : 266.73 g/mol
- Purity : 95% .
Structure
The compound features a pyrrolopyridine core, which is known for its diverse biological activities. The presence of the chloromethyl group enhances its reactivity and potential for further modifications.
Research indicates that compounds containing pyrrolopyridine scaffolds exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that derivatives of pyrrolopyridine can inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription .
- Anticancer Properties : Pyrrolopyridines have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For example, certain derivatives have demonstrated potent inhibitory effects against CDK2 and CDK9, with IC50 values in the low micromolar range .
Case Studies
-
Antibacterial Activity :
A study investigated the antibacterial properties of various pyrrolopyridine derivatives, including this compound. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, showing promise as a lead compound for antibiotic development . -
Anticancer Activity :
In vitro assays demonstrated that this compound effectively inhibited the proliferation of several human cancer cell lines (e.g., HeLa and A375). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Comparative Biological Activity
To better understand the biological activity of this compound compared to other related compounds, the following table summarizes key findings:
Compound Name | Antibacterial Activity (MIC µg/mL) | CDK Inhibition (IC50 µM) | Cell Line Proliferation Inhibition (%) |
---|---|---|---|
This compound | 32 | 0.36 | 85 |
tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 16 | 0.25 | 90 |
tert-Butyl 5-chloro-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | 64 | 0.45 | 75 |
*MIC: Minimum Inhibitory Concentration; IC50: Half Maximal Inhibitory Concentration.
Properties
IUPAC Name |
tert-butyl 3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZOXNXWZZILHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614280 | |
Record name | tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144657-68-1 | |
Record name | 1,1-Dimethylethyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144657-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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